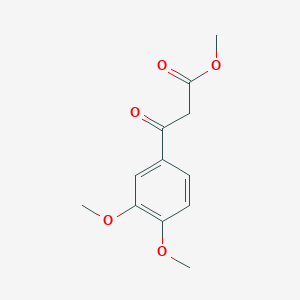
1-(Pyrimidin-2-yl)thiourea
Overview
Description
1-(Pyrimidin-2-yl)thiourea is an organosulfur compound that features a pyrimidine ring attached to a thiourea moietyThe pyrimidine ring is a crucial component of nucleic acids, making it an essential structure in biochemistry and molecular biology .
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to have a broad range of biological activities and can interact with various targets . For instance, some pyrimidine derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidine-based anti-inflammatory agents generally function by suppressing the activity of cox-1 and cox-2 enzymes, thereby reducing the generation of prostaglandin e2 . This suggests that 1-(Pyrimidin-2-yl)thiourea might interact with its targets in a similar manner.
Biochemical Pathways
These could include the arachidonic acid pathway, which involves the COX enzymes and leads to the production of prostaglandins .
Pharmacokinetics
Pyrimidine-based drugs are known for their potency, affinity, and improved medicinal chemistry properties
Result of Action
Given the anti-inflammatory properties of pyrimidine derivatives, it can be inferred that the compound may reduce inflammation at the molecular and cellular levels by inhibiting the production of inflammatory mediators .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyrimidin-2-yl)thiourea can be synthesized through several methods. One common approach involves the reaction of pyrimidine-2-amine with thiourea under acidic or basic conditions. The reaction typically proceeds as follows:
Condensation Reaction: Pyrimidine-2-amine is reacted with thiourea in the presence of a suitable catalyst, such as hydrochloric acid or sodium hydroxide, to form this compound.
Cyclization Reaction: The intermediate product undergoes cyclization to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include using advanced techniques such as continuous flow reactors and employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrimidin-2-yl)thiourea undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
1-(Pyrimidin-2-yl)thiourea has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Comparison with Similar Compounds
1-(Pyrimidin-2-yl)thiourea can be compared with other similar compounds such as:
2-Thiopyrimidine: Similar structure but lacks the thiourea moiety.
Pyrimidine-2-thiol: Contains a thiol group instead of a thiourea group.
Pyrimidine-2-amine: Lacks the sulfur atom present in thiourea.
Uniqueness
This compound is unique due to its combination of the pyrimidine ring and thiourea moiety, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
pyrimidin-2-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4S/c6-4(10)9-5-7-2-1-3-8-5/h1-3H,(H3,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCLFFQZNBEOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375195 | |
| Record name | 1-(Pyrimidin-2-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31437-20-4 | |
| Record name | 1-(Pyrimidin-2-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (pyrimidin-2-yl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1-(Pyrimidin-2-yl)thiourea, and how was it confirmed?
A: this compound (C10H8N4O2S) features a central thiourea group attached to a pyrimidine ring and a furan ring. Its structure was confirmed through spectroscopic analysis, including Fourier-transform infrared (FTIR) and 1H-nuclear magnetic resonance (NMR) spectroscopy []. These techniques provided detailed information about the compound's functional groups and connectivity.
Q2: How does the conformation of this compound influence its crystal structure?
A: In this compound, the two N—H groups on the thiourea moiety adopt an anti conformation. One N—H group aligns anti to the C=S group, while the other is syn. The amide C=S and C=O groups are syn to each other []. This specific arrangement, stabilized by an intramolecular N—H⋯N hydrogen bond forming an S(6) ring motif, contributes to the overall molecular conformation. Within the crystal lattice, molecules are linked via pairs of N—H⋯N and weaker C—H⋯S hydrogen bonds, generating inversion dimers []. This intricate network of interactions influences the compound's solid-state packing and potential properties.
Q3: Have any computational studies been conducted on derivatives of this compound?
A: Yes, density functional theory (DFT) calculations have been performed on derivatives of this compound, specifically those incorporating Schiff bases []. These calculations provided insights into the electronic structure of the molecules, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These findings could be valuable for understanding the reactivity and potential biological activity of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine](/img/structure/B1334127.png)
![2-[(3-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1334128.png)







